molecular formula C8H12ClNO B1356622 Methanamine, N-(phenylmethoxy)-, hydrochloride CAS No. 71925-14-9

Methanamine, N-(phenylmethoxy)-, hydrochloride

Cat. No.: B1356622
CAS No.: 71925-14-9
M. Wt: 173.64 g/mol
InChI Key: GPLSFQUFEXQHCN-UHFFFAOYSA-N
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Description

Methanamine, N-(phenylmethoxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of methanamine, where the hydrogen atom is replaced by a phenylmethoxy group, and it is commonly used in its hydrochloride salt form. This compound is valued for its unique properties and reactivity, making it a useful reagent in various chemical processes.

Biochemical Analysis

Biochemical Properties

Methanamine, N-(phenylmethoxy)-, hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydroxylamine derivatives, which are involved in the formation of oximes and hydrazones . These interactions are crucial for various biochemical processes, including the synthesis of complex organic compounds.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and metabolite levels within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing potential impacts on cell viability and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating specific dosage ranges where the compound’s effects are most pronounced.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of organic compounds. For example, it may participate in the formation of oximes and hydrazones, which are important intermediates in organic synthesis . These interactions can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s biochemical applications and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanamine, N-(phenylmethoxy)-, hydrochloride typically involves the reaction of methanamine with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Methanamine, N-(phenylmethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxy oxides, while reduction may produce simpler amines.

Scientific Research Applications

Methanamine, N-(phenylmethoxy)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is employed in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of various chemicals and materials due to its reactivity and stability.

Comparison with Similar Compounds

Methanamine, N-(phenylmethoxy)-, hydrochloride can be compared with other similar compounds such as:

    Methanamine, N-methoxy-: This compound has a methoxy group instead of a phenylmethoxy group, resulting in different reactivity and applications.

    Methanamine, N-methyl-: The presence of a methyl group instead of a phenylmethoxy group alters its chemical properties and uses.

Uniqueness: this compound is unique due to the presence of the phenylmethoxy group, which imparts distinct reactivity and stability. This makes it particularly useful in specific chemical processes and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-phenylmethoxymethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLSFQUFEXQHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540170
Record name N-(Benzyloxy)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71925-14-9
Record name N-(Benzyloxy)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

O-Benzylhydroxylamine hydrochloride (1.59 g, 0.01 mol), di-tert-butyl dicarbonate (2.18 g, 0.01 mol) and N-methyl morpholine (1.1 mL, 0.01 mol) in dichloromethane (40 mL) were stirred at room temperature for 16 hours. The reaction mixture was diluted with ether, washed with 10% NaHSO4, then brine, dried over (Na2SO4), and concentrated. The residue was treated with methyl iodide (1.6 mL, 0.025 mmol) in the presence of NaH (0.4 g, 0.01 mol) in THF at 0° C., then stirred at room temperature for 16 hours. The reaction was quenched with 1N HCl, diluted with ether, washed with brine, dried (Na2SO4), concentrated, purified by silica gel chromatography (20:80/ethyl acetate:hexanes) and treated with 4M HCl in dioxane to give the title compound.
Name
O-Benzylhydroxylamine hydrochloride
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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